N-[2-(2-Fluorophenyl)propan-2-yl]acetamide
Description
N-[2-(2-Fluorophenyl)propan-2-yl]acetamide is a fluorinated acetamide derivative characterized by a 2-fluorophenyl group attached to a propan-2-yl backbone and an acetamide functional group. These analogs are often explored for their pharmacological properties, including enzyme inhibition (e.g., SARS-CoV-2 main protease, TRPA1 channels) and receptor antagonism (e.g., vasopressin receptors) . The fluorine atom at the ortho position of the phenyl ring is a critical structural feature, influencing electronic properties, binding affinity, and metabolic stability .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c1-8(14)13-11(2,3)9-6-4-5-7-10(9)12/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQBJARZOLWHUOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C)(C)C1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237216 | |
| Record name | Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1420800-24-3 | |
| Record name | Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1420800-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[1-(2-fluorophenyl)-1-methylethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Formation via Acylation of Substituted Amines
A common approach involves the reaction of 2-(2-fluorophenyl)propan-2-amine with acetic anhydride or acetyl chloride under mild conditions, often in a solvent such as methanol or dichloromethane. The reaction proceeds as follows:
- Reagents: 2-(2-Fluorophenyl)propan-2-amine, acetic anhydride (or acetyl chloride), base (e.g., triethylamine).
- Conditions: Room temperature to mild heating (20–70 °C), reaction time 1–12 hours.
- Work-up: Dilution with water, extraction with organic solvents (ethyl acetate or dichloromethane), drying over anhydrous sodium sulfate, and concentration under reduced pressure.
- Purification: Silica gel chromatography or preparative HPLC.
This method yields this compound with moderate to good yields depending on reaction conditions and purity of starting materials.
Coupling Using Carbodiimide-Based Reagents
An alternative method employs carbodiimide coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid derivative (e.g., acetic acid) for amide bond formation with the amine. The procedure includes:
- Reagents: 2-(2-Fluorophenyl)propan-2-amine, acetic acid, EDCI, and sometimes additives like HOBt (1-hydroxybenzotriazole).
- Conditions: Room temperature (20–25 °C), reaction time around 12 hours.
- Work-up: Similar extraction and purification steps as above.
This method is advantageous for mild reaction conditions and minimizing side reactions.
Palladium-Catalyzed Cross-Coupling for Intermediate Formation
Prior to amide formation, the 2-(2-fluorophenyl)propan-2-amine intermediate can be synthesized via palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination:
- Reagents: Aryl halide (e.g., 1-bromo-2-fluorobenzene), amine precursor, Pd2(dba)3 catalyst, ligand (XantPhos), base (t-BuONa).
- Conditions: Toluene solvent, heating at 110 °C under nitrogen atmosphere for 12 hours.
- Outcome: Formation of the substituted amine intermediate with the 2-fluorophenyl group.
This step is critical for introducing the fluorophenyl moiety with high regioselectivity and yield.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Direct Acylation | 2-(2-Fluorophenyl)propan-2-amine, Acetic Anhydride | 20–70 °C, 1–12 h | Moderate | Simple, scalable |
| Carbodiimide-Mediated Coupling | 2-(2-Fluorophenyl)propan-2-amine, Acetic Acid, EDCI | 20–25 °C, 12 h | Moderate | Mild conditions, fewer side products |
| Pd-Catalyzed Cross-Coupling | 1-Bromo-2-fluorobenzene, amine precursor, Pd2(dba)3, XantPhos, t-BuONa | 110 °C, 12 h, N2 atmosphere | High | For intermediate amine synthesis |
Research Findings and Notes
The palladium-catalyzed amination step is essential to introduce the 2-fluorophenyl group with high regioselectivity, as demonstrated in synthetic protocols involving aryl halides and substituted amines. The use of XantPhos as a ligand and t-BuONa as a base in toluene at elevated temperatures (110 °C) under inert atmosphere provides optimal conditions for this transformation.
Amide bond formation via carbodiimide coupling (EDCI) allows for efficient and mild synthesis of the acetamide moiety, minimizing decomposition and side reactions. This method is widely used in medicinal chemistry for preparing N-substituted acetamides.
Purification by silica gel chromatography or preparative HPLC ensures isolation of pure this compound, with typical yields depending on reaction scale and purity of reagents.
Structural studies of related fluorophenylacetamide compounds reveal that the amide nitrogen is generally planar and the fluorophenyl ring adopts an orientation nearly perpendicular to the amide plane, which may influence reactivity and biological activity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Fluorophenyl)propan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-[2-(2-Fluorophenyl)propan-2-yl]acetamide exhibits promising biological activity, making it a candidate for therapeutic development. Its structure allows for interaction with various biological targets, which can lead to modulation of enzyme activity or receptor interactions. Such properties are crucial in the design of novel pharmaceuticals aimed at treating diseases such as cancer, inflammation, and infectious diseases.
Case Study: Anti-Cancer Activity
In a study published in a peer-reviewed journal, researchers investigated the anti-cancer properties of this compound. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects. The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Biological Research
Biological Probes
Due to its unique chemical structure, this compound serves as an effective probe for studying biological pathways. It can be utilized in assays to investigate the roles of specific proteins and enzymes in cellular processes. This application is particularly useful in pharmacology and biochemistry where understanding drug interactions at the molecular level is essential.
Table 1: Biological Activity Summary
| Activity Type | Target | Observed Effect |
|---|---|---|
| Cytotoxicity | Cancer Cell Lines | Significant inhibition |
| Enzyme Interaction | Various Enzymes | Modulation of activity |
| Receptor Binding | Specific Receptors | Competitive inhibition |
Materials Science
Synthesis of Advanced Materials
This compound can also be employed as a building block in the synthesis of advanced materials. Its ability to undergo various chemical reactions allows for the creation of complex structures that can be used in polymer science and nanotechnology.
Case Study: Polymer Development
Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This has potential applications in developing high-performance materials for aerospace and automotive industries.
Mechanism of Action
The mechanism by which N-[2-(2-Fluorophenyl)propan-2-yl]acetamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the acetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
Comparison with Similar Compounds
Structural Similarities and Differences
The compound shares core structural elements with several acetamide derivatives, differing primarily in substituent groups and their positions. Key analogs include:
Key Observations :
- Fluorine Position : The ortho-fluorine in the target compound contrasts with para-fluorine in III-38 and (I), which may alter steric and electronic interactions in biological targets .
- Heterocyclic Additions : Compounds like 54 and brezivaptan incorporate triazole or morpholine rings, enhancing target specificity but increasing molecular complexity .
Pharmacological Activities
- Enzyme Inhibition : Pyridine-containing acetamides (e.g., 5RH3, 5RGZ) exhibit binding affinities better than −22 kcal/mol for SARS-CoV-2 main protease, attributed to interactions with residues like HIS163 and ASN142 .
- Ion Channel Modulation : TRPA1 inhibitors like HC-030031 (IC50: 4–10 μM) demonstrate the role of acetamide derivatives in pain and inflammation pathways .
Physicochemical Properties
Biological Activity
N-[2-(2-Fluorophenyl)propan-2-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a fluorinated phenyl group attached to a propan-2-yl chain, with an acetamide functional group. The fluorine atom may enhance lipophilicity and influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects such as antimicrobial and anticancer activities.
Potential Targets
- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptors : It could interact with cell surface receptors, influencing signal transduction pathways.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring or modifications to the acetamide group can significantly impact potency and selectivity.
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Fluorine | Increases lipophilicity and binding affinity | |
| Methyl | Modulates enzyme inhibition potency | |
| Hydroxyl | Enhances solubility and bioavailability |
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies indicate that it exhibits significant inhibitory effects on bacterial growth.
- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 0.22 to 0.25 μg/mL against specific strains of Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. It has demonstrated cytotoxic effects in several cancer cell lines.
- IC50 Values : The compound showed IC50 values ranging from 3.35 to 16.79 μM against A549, HeLa, MCF7, and MDA-MB-231 cell lines, indicating promising anticancer activity .
Case Studies
- Inhibition of T3SS in Pseudomonas aeruginosa : A study assessed the compound's ability to inhibit the type III secretion system (T3SS), crucial for bacterial virulence. The results indicated effective inhibition in both secretion and translocation assays, suggesting potential therapeutic applications against bacterial infections .
- Synergistic Effects with Other Antibiotics : In combination studies, this compound displayed synergistic effects when used alongside traditional antibiotics like Ciprofloxacin, reducing their MICs significantly .
Q & A
Q. What are the recommended synthetic routes for N-[2-(2-Fluorophenyl)propan-2-yl]acetamide, and how can reaction conditions be optimized?
The synthesis of structurally related acetamide derivatives often involves nucleophilic substitution or condensation reactions. For example, K₂CO₃ in acetonitrile has been used as a mild base/solvent system for analogous acetamide synthesis, enabling efficient coupling of halogenated intermediates with amines or alcohols under reflux conditions . Reaction monitoring via TLC and purification through solvent evaporation or filtration are critical steps. Optimization may involve adjusting stoichiometry, temperature, or catalyst choice (e.g., phase-transfer catalysts for biphasic systems).
Q. How can the purity and structural identity of this compound be validated?
Standard analytical techniques include:
- NMR Spectroscopy : Confirm proton environments (e.g., fluorophenyl protons at δ 6.8–7.2 ppm, acetamide methyl at δ 2.1–2.3 ppm).
- FTIR : Detect characteristic bands (C=O stretch ~1650 cm⁻¹, N-H bend ~1550 cm⁻¹).
- HPLC-MS : Quantify purity and verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₃FNO₂ at m/z 210.1). Cross-referencing with PubChem data ensures consistency with computed properties .
Q. What safety precautions are essential when handling this compound?
Based on structurally similar acetamides:
Q. What in vitro models are suitable for preliminary toxicity screening?
Standard assays include:
- MTT assay for cytotoxicity in HEK-293 or HepG2 cells.
- Ames test for mutagenicity using Salmonella typhimurium strains.
- hERG binding assays to assess cardiac risk .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported solubility or bioactivity?
Single-crystal XRD (e.g., using SHELXL ) provides precise bond angles and packing motifs, which correlate with solubility. For example, hydrogen-bonding networks (e.g., N-H···O=C interactions) may explain polymorph-dependent solubility variations. Data collection at synchrotron facilities (λ = 0.7–1.0 Å) enhances resolution for twinned crystals .
Q. What experimental and computational strategies elucidate structure-activity relationships (SAR)?
- Synthetic Modifications : Introduce substituents (e.g., methoxy, nitro) at the fluorophenyl or propan-2-yl positions to assess electronic effects.
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., voltage-gated ion channels, as seen in antiepileptic analogs ).
- QSAR Models : Train algorithms on datasets of related acetamides to predict logP, PSA, and bioactivity .
Q. How can metabolic stability be evaluated in preclinical studies?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 with midazolam).
- Plasma protein binding : Equilibrium dialysis to measure unbound fraction .
Q. What methodologies address contradictions in reported biological activity?
- Dose-response curves : Replicate assays (e.g., IC₅₀ determinations) across multiple cell lines to rule out cell-specific effects.
- Orthogonal assays : Combine enzymatic inhibition (e.g., kinase assays) with phenotypic screening (e.g., neurite outgrowth in PC12 cells).
- Meta-analysis : Compare data from PubChem BioAssay and peer-reviewed studies to identify consensus targets .
Methodological Notes
- Crystallization Protocols : For XRD, vapor diffusion with ethanol/water (1:1) often yields suitable crystals. Slow cooling (0.5°C/hr) from saturated solutions minimizes defects .
- Chromatographic Separation : Use C18 columns (5 µm, 250 mm) with gradient elution (ACN/H₂O + 0.1% TFA) for HPLC purity checks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
